1-(2-Amino-4-fluorophenyl)piperidin-4-ol
Overview
Description
1-(2-Amino-4-fluorophenyl)piperidin-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinol ring substituted with an amino-fluorophenyl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Mode of Action
1-(2-Amino-4-fluorophenyl)-4-piperidinol acts as an inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histone lysine residues . This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromosomal DNA and activation of transcription .
Biochemical Pathways
The inhibition of HDAC3 by 1-(2-Amino-4-fluorophenyl)-4-piperidinol affects various biochemical pathways. HDAC3 is involved in the regulation of gene expression and cell proliferation . Therefore, its inhibition can lead to changes in these processes. For instance, it can lead to the upregulation of genes that are normally repressed by HDAC3, potentially affecting cell cycle progression, apoptosis, and other cellular processes .
Pharmacokinetics
Similar compounds, such as other hdac inhibitors, are known to be orally bioavailable . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be determined in further studies to fully understand its pharmacokinetics.
Result of Action
The inhibition of HDAC3 by 1-(2-Amino-4-fluorophenyl)-4-piperidinol can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression, potentially affecting cell cycle progression, apoptosis, and other cellular processes . In cancer cells, this could potentially lead to the inhibition of cell proliferation and induction of apoptosis .
Action Environment
The action of 1-(2-Amino-4-fluorophenyl)-4-piperidinol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially affecting its ability to bind to HDAC3 . Additionally, the presence of other molecules, such as other HDAC inhibitors, could potentially affect the action of this compound
Preparation Methods
The synthesis of 1-(2-Amino-4-fluorophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with piperidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Amino-4-fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
1-(2-Amino-4-fluorophenyl)piperidin-4-ol can be compared with other similar compounds, such as:
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also features an amino-fluorophenyl group and is known for its potent HDAC3 inhibitory activity.
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: This compound is designed as a selective degrader of HDAC3 and has shown potential in cancer research.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYYUZZVLJRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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